2,6-Dichlorobenzylphosphonic acid
Overview
Description
2,6-Dichlorobenzylphosphonic acid is an organophosphorus compound with the molecular formula C7H7Cl2O3P It features a benzene ring substituted with two chlorine atoms at the 2 and 6 positions and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichlorobenzylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzyl chloride with a phosphite ester, followed by hydrolysis to yield the phosphonic acid. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., using hydrochloric acid) or via the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phosphonic acid group can participate in redox reactions, although these are less common.
Hydrolysis: The ester forms of this compound can be hydrolyzed to yield the free phosphonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines). Reaction conditions often involve refluxing in solvents such as ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylphosphonic acids, while hydrolysis yields the free phosphonic acid.
Scientific Research Applications
2,6-Dichlorobenzylphosphonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzylphosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Benzylphosphonic acid: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
2,4-Dichlorobenzylphosphonic acid: Similar structure but with chlorine atoms at different positions, affecting its reactivity and biological activity.
Phenylphosphonic acid: Lacks the benzyl group, resulting in different chemical properties and applications.
Uniqueness
2,6-Dichlorobenzylphosphonic acid is unique due to the presence of chlorine atoms at the 2 and 6 positions, which influence its reactivity and potential applications. The specific positioning of these substituents can enhance its effectiveness as an enzyme inhibitor and its utility in various chemical reactions.
Properties
IUPAC Name |
(2,6-dichlorophenyl)methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2O3P/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPHQOFUDIOVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CP(=O)(O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365282 | |
Record name | 2,6-dichlorobenzylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80395-10-4 | |
Record name | 2,6-dichlorobenzylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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